1-[3-(2-Iodo-4-methylphenoxy)propyl]-1,2,4-triazole
Overview
Description
1-[3-(2-Iodo-4-methylphenoxy)propyl]-1,2,4-triazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in the development of pharmaceuticals, agrochemicals, and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Iodo-4-methylphenoxy)propyl]-1,2,4-triazole typically involves a multi-step process. One common method starts with the iodination of 4-methylphenol to produce 2-iodo-4-methylphenol. This intermediate is then reacted with 3-chloropropylamine to form 1-[3-(2-Iodo-4-methylphenoxy)propyl]amine. Finally, the triazole ring is introduced through a cyclization reaction with hydrazine and an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Iodo-4-methylphenoxy)propyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole ring or the phenoxy group.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.
Scientific Research Applications
1-[3-(2-Iodo-4-methylphenoxy)propyl]-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(2-Iodo-4-methylphenoxy)propyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-Iodo-4-methylphenoxy)propyl]piperazine oxalate
- 1-[3-(2-Iodo-4-methylphenoxy)propyl]azepane oxalate
Uniqueness
1-[3-(2-Iodo-4-methylphenoxy)propyl]-1,2,4-triazole is unique due to its triazole ring, which imparts stability and versatility in chemical reactions. Compared to similar compounds, it may offer enhanced bioactivity and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-(2-iodo-4-methylphenoxy)propyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O/c1-10-3-4-12(11(13)7-10)17-6-2-5-16-9-14-8-15-16/h3-4,7-9H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJHUVGAJKOZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=NC=N2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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